5-Bromo-4-fluorothiophene-2-carboxylic acid

Description

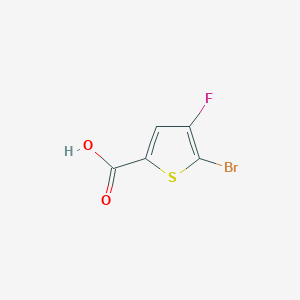

5-Bromo-4-fluorothiophene-2-carboxylic acid is a versatile small molecule scaffold with the molecular formula C5H2BrFO2S and a molecular weight of 225.04 g/mol. This compound features a thiophene ring substituted with bromine and fluorine atoms, as well as a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Halogenation of Thiophene Derivatives: The compound can be synthesized by halogenating thiophene derivatives using bromine and fluorine sources under controlled conditions.

Direct Substitution Reactions: Direct substitution reactions involving thiophene derivatives with appropriate halogenating agents can also yield this compound.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, ensuring precise control over reaction conditions to achieve high yields and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The halogen atoms on the thiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) and chromic acid (H2CrO4) are commonly used.

Reduction: Lithium aluminium hydride (LiAlH4) and borane (BH3) are typical reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Substituted thiophenes and other derivatives.

Properties

IUPAC Name |

5-bromo-4-fluorothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQRWLQYKITCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

5-Bromo-4-fluorothiophene-2-carboxylic acid is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological systems and pathways.

Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.

Industry: Its applications extend to material science and the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-4-fluorothiophene-2-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Bromo-5-fluorothiophene-2-carboxylic acid: Similar structure with different halogen positions.

5-Bromo-4-fluorothiophene-3-carboxylic acid: Different position of the carboxylic acid group.

5-Bromo-4-fluorothiophene-2-carboxamide: Amide derivative of the compound.

This comprehensive overview highlights the significance of 5-Bromo-4-fluorothiophene-2-carboxylic acid in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

5-Bromo-4-fluorothiophene-2-carboxylic acid is a synthetic compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antibacterial properties, molecular mechanisms, and applications in drug development.

Chemical Structure and Properties

- Chemical Formula : CHBrFNOS

- Molecular Weight : 224.06 g/mol

- Structural Features : The compound features a thiophene ring, a carboxylic acid functional group, and halogen substituents (bromine and fluorine), which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

-

Antibacterial Activity :

- The compound has demonstrated promising in vitro antibacterial activity against several strains of bacteria. Its derivatives are known to inhibit bacterial enzymes, which is crucial for their antimicrobial effects.

- Case Study : A study showed that derivatives synthesized from this compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential for development as antibacterial agents .

-

Cellular Effects :

- Research indicates that the compound can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7). The mechanism involves cell cycle arrest at the G1 phase and activation of apoptotic pathways .

- IC50 Values : In vitro assays revealed an IC50 of approximately 168.78 µM for MCF-7 cells, indicating moderate potency in inducing apoptosis compared to standard chemotherapeutic agents like doxorubicin .

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the synthesis of complex organic molecules by forming carbon-carbon bonds with various aryl or vinyl groups, enhancing the compound's utility in drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Apoptotic Induction | Notable Features |

|---|---|---|---|

| This compound | Moderate | Yes | Effective against Gram-positive bacteria |

| 5-Chlorothiophene-2-carboxylic acid | Low | No | Lacks bromine; different reactivity |

| 2-Bromothiophene-3-carboxylic acid | Moderate | Yes | Different positioning affects reactivity |

Research Applications

The applications of this compound span several fields:

- Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceuticals with potential therapeutic effects against bacterial infections and cancer.

- Material Science : Its derivatives are explored for use in organic electronics and light-emitting diodes (OLEDs), leveraging its unique electronic properties.

- Biological Research : Ongoing studies aim to elucidate the detailed mechanisms of action and optimize the compound for enhanced efficacy and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.